
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is a complex organic compound with the molecular formula C10H2N6 It is characterized by the presence of an isocyanide group and four cyano groups attached to a cyclopentadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing nitrile groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
化学反应分析
Types of Reactions
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism by which 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isocyanide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Cyclopentadiene: A simpler analog without the nitrile and isocyanide groups.
Tetracyanoethylene: Contains multiple nitrile groups but lacks the cyclopentadiene ring.
Isocyanocyclopentadiene: Similar structure but with fewer nitrile groups.
Uniqueness
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of an isocyanide group and four nitrile groups on a cyclopentadiene ring
属性
CAS 编号 |
824966-90-7 |
|---|---|
分子式 |
C10HN5 |
分子量 |
191.15 g/mol |
IUPAC 名称 |
5-isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10HN5/c1-15-10-8(4-13)6(2-11)7(3-12)9(10)5-14/h10H |
InChI 键 |
CWZRXDNMBWECIN-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[N+]C1C(=C(C(=C1C#N)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
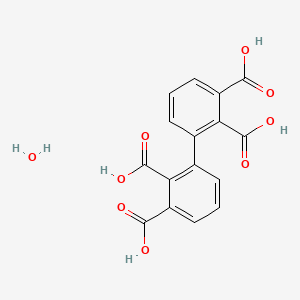
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
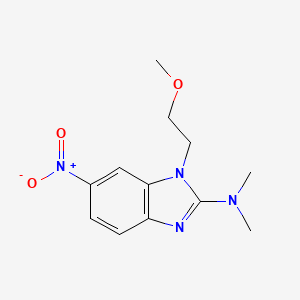
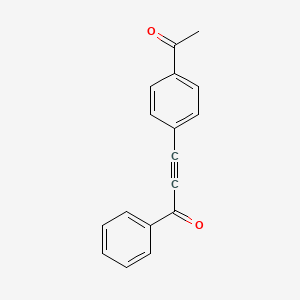
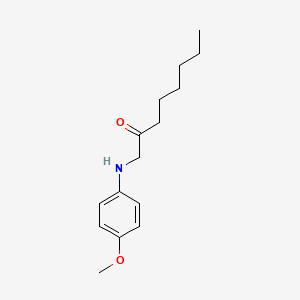

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
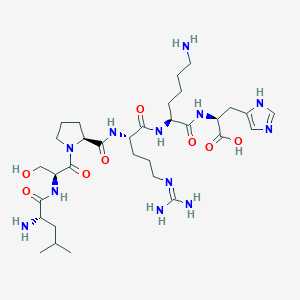
![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
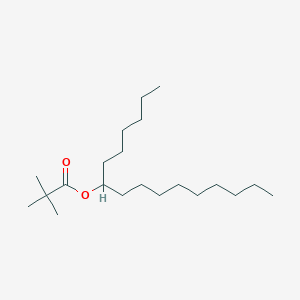
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
